tert-Butyl 3-amino-2-(trifluoromethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-amino-2-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H19F3N2O2 It is a piperidine derivative that features a trifluoromethyl group, an amino group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-2-(trifluoromethyl)piperidine-1-carboxylate typically involves the reaction of a piperidine derivative with a trifluoromethylating agent and subsequent protection of the amino group with a tert-butyl ester. One common method involves the use of tert-butyl nitrite (t-BuONO) to introduce the tert-butyl group, followed by the addition of a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-amino-2-(trifluoromethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The trifluoromethyl group can be reduced to a difluoromethyl or monofluoromethyl group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Difluoromethyl and monofluoromethyl derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-amino-2-(trifluoromethyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability to the resulting compounds .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group can enhance the bioavailability and binding affinity of drug candidates to their target proteins .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects, particularly in the treatment of neurological disorders and as anti-inflammatory agents .
Industry
In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for various applications, including as a precursor for the synthesis of herbicides and insecticides .
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-2-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing hydrophobic interactions and improving metabolic stability . The amino group can form hydrogen bonds with the active site residues of the target proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-amino-3-(trifluoromethyl)piperidine-1-carboxylate
- tert-Butyl 3-amino-4-(trifluoromethyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl 3-amino-2-(trifluoromethyl)piperidine-1-carboxylate is unique due to the specific positioning of the trifluoromethyl group and the tert-butyl ester. This configuration imparts distinct chemical and biological properties, such as enhanced metabolic stability and increased lipophilicity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H19F3N2O2 |
---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
tert-butyl 3-amino-2-(trifluoromethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-6-4-5-7(15)8(16)11(12,13)14/h7-8H,4-6,15H2,1-3H3 |
InChI Key |
QNGZBEKMAQFKPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C(F)(F)F)N |
Origin of Product |
United States |
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